molecular formula C13H15N3O3 B13270218 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine

Cat. No.: B13270218
M. Wt: 261.28 g/mol
InChI Key: CQTAFKGVTYHGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine is an organic compound that features a five-membered heterocyclic ring system known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.

Chemical Reactions Analysis

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups.

Scientific Research Applications

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine can be compared with other oxadiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C13H15N3O3/c1-17-10-4-2-9(3-5-10)13-15-12(16-19-13)11-8-14-6-7-18-11/h2-5,11,14H,6-8H2,1H3

InChI Key

CQTAFKGVTYHGLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3CNCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.